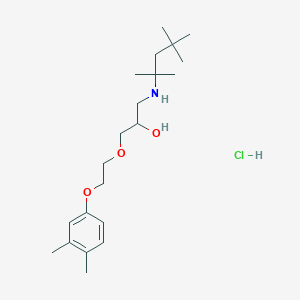
1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H38ClNO3 and its molecular weight is 387.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Conformational Analyses and Crystal Structures
The molecule's crystal structures and conformational analyses have been reported, providing insights into its physical and chemical characteristics. For instance, studies have documented the crystal structures of related 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, highlighting how different salts and free bases crystallize in various space groups, indicating diverse conformations and hydrogen-bonded structures in crystal packing. This foundational knowledge aids in understanding the molecule's behavior in different environments, which is crucial for its application in material science and drug development (Nitek et al., 2020).
Cardioselectivity and Pharmaceutical Applications
Research into compounds with structural similarities has explored their affinity to beta-adrenoceptors, demonstrating the cardioselective potential of such molecules. These findings are significant in the development of beta-blockers, providing a pathway to more selective and potentially safer cardiovascular drugs (Rzeszotarski et al., 1979).
Synthetic Applications and Methodologies
The molecule and its derivatives serve as key intermediates in synthetic chemistry, facilitating the creation of complex molecules. For instance, the use of thietan-2-one chemistry for converting D-penicillamine into DL-2-methylpenicillamine showcases the molecule's utility in synthesizing modified amino acids, which are valuable in pharmaceutical research (Al-Zaidi et al., 1983).
Spectroscopic and Polymorphism Studies
Investigations into polymorphic forms of similar compounds using spectroscopic and diffractometric techniques underscore their importance in understanding drug polymorphism, which affects drug efficacy, stability, and formulation. Such research is vital for the pharmaceutical industry to ensure the quality and performance of drug products (Vogt et al., 2013).
Metabolism and Biological Activity
Studies on related molecules have also focused on their metabolism and biological activity, providing insights into how these compounds are processed in biological systems and their potential therapeutic effects. This information is crucial for drug development, ensuring safety and efficacy (Kanamori et al., 2002).
Eigenschaften
IUPAC Name |
1-[2-(3,4-dimethylphenoxy)ethoxy]-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO3.ClH/c1-16-8-9-19(12-17(16)2)25-11-10-24-14-18(23)13-22-21(6,7)15-20(3,4)5;/h8-9,12,18,22-23H,10-11,13-15H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDRFEUEBJOADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCC(CNC(C)(C)CC(C)(C)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride](/img/structure/B2552819.png)





![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2552828.png)
![N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2552829.png)



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552837.png)
![3-[4-(3-Phenyl-allyl)-piperazin-1-yl]-N-m-tolyl-propionamide](/img/structure/B2552839.png)